![molecular formula C16H24N2O5S2 B2876748 3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide CAS No. 1797692-53-5](/img/structure/B2876748.png)
3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide is a synthetic organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an azetidine ring, a sulfonamide group, and a benzene ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized using a green and practical method involving catalytic amounts of molecular iodine under microwave irradiation. This method allows for the rapid and efficient formation of the azetidine ring with various substituents.
Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced through a nucleophilic substitution reaction using isobutylsulfonyl chloride and a suitable base.
Attachment of the Benzene Ring: The benzene ring can be attached through a Friedel-Crafts acylation reaction using 3-methylbenzenesulfonyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the azetidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isobutylsulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted azetidine or sulfonamide derivatives.
Scientific Research Applications
3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new antibiotics or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonamide group are known to interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. The compound may also interact with other biological targets, such as receptors or enzymes, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone:
(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone: A similar compound with a bromophenyl group instead of a methylbenzenesulfonamide group.
Uniqueness
3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the azetidine ring, sulfonamide group, and benzene ring in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-N-[2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-12(2)11-24(20,21)15-9-18(10-15)16(19)8-17-25(22,23)14-6-4-5-13(3)7-14/h4-7,12,15,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUREEGFEUJXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
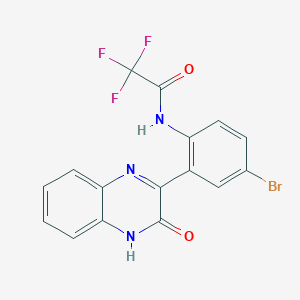
![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876668.png)
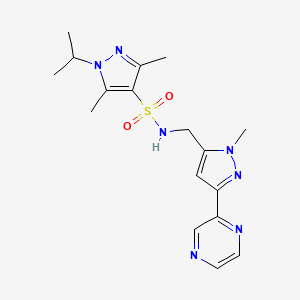
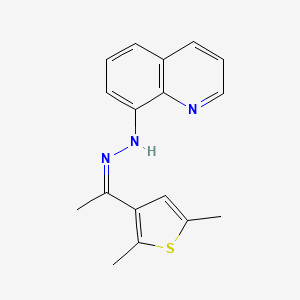
![8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2876671.png)
![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/new.no-structure.jpg)
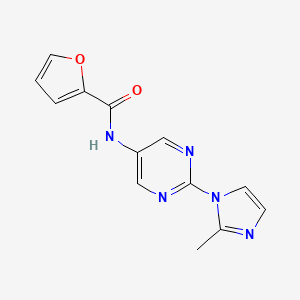

![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2876679.png)
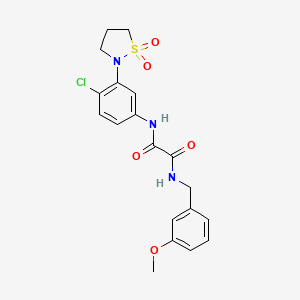
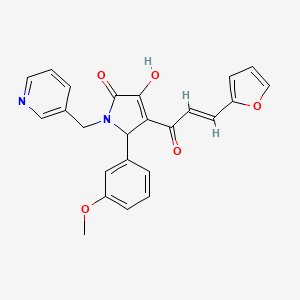
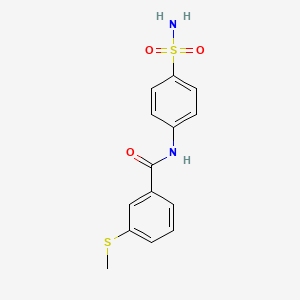
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(butan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2876688.png)
